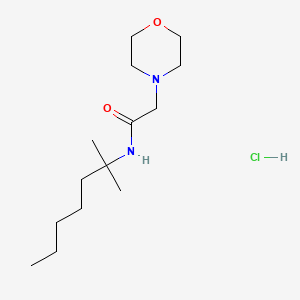
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is a chemical compound with the molecular formula C14-H28-N2-O2.Cl-H and a molecular weight of 292.90 . This compound is known for its unique structure, which includes a morpholine ring and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves several steps. One common method includes the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylhexylamine under controlled conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .
Analyse Chemischer Reaktionen
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride can be compared with other similar compounds such as:
4-Morpholineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride: This compound has a similar structure but with a different alkyl chain length, leading to variations in its chemical and physical properties.
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride: Another similar compound with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and overall chemical behavior .
Eigenschaften
CAS-Nummer |
109258-48-2 |
|---|---|
Molekularformel |
C14H29ClN2O2 |
Molekulargewicht |
292.84 g/mol |
IUPAC-Name |
N-(2-methylheptan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O2.ClH/c1-4-5-6-7-14(2,3)15-13(17)12-16-8-10-18-11-9-16;/h4-12H2,1-3H3,(H,15,17);1H |
InChI-Schlüssel |
HQOBKOZXXZNTPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















